molecular formula C9H12N2O2 B6263099 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde CAS No. 2762830-45-3

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B6263099
CAS No.: 2762830-45-3
M. Wt: 180.2
InChI Key:
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Description

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a pyrazole ring substituted with an oxan-4-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of a suitable pyrazole precursor with an oxan-4-yl derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxan-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(oxan-4-yl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(oxan-4-yl)-1H-pyrazole: Lacks the aldehyde functional group, which may result in different reactivity and applications.

    5-(oxan-4-yl)-1,2-oxazole-3-carbaldehyde:

Uniqueness

5-(oxan-4-yl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the oxan-4-yl group and the aldehyde functional group, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

2762830-45-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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